molecular formula C17H16F3N5O2S B2748890 (1-methyl-1H-pyrazol-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1203378-44-2

(1-methyl-1H-pyrazol-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2748890
CAS No.: 1203378-44-2
M. Wt: 411.4
InChI Key: FONCQKKWEHNRHI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The crystal structure of a similar compound has been studied . The molecular structure was determined using X-ray diffraction, and the data was refined using various programs . The crystal was monoclinic with a space group of P 2 1 / n (no. 14) .

Scientific Research Applications

Molecular Interaction and Drug Design

Compounds featuring pyrazole and piperazine motifs have been extensively studied for their interaction with biological receptors. For example, research on cannabinoids has elucidated the molecular interactions of pyrazole-based antagonists with the CB1 cannabinoid receptor, revealing insights into conformational preferences and binding interactions that contribute to antagonist activity (Shim et al., 2002). This type of study is foundational in the development of new pharmacological agents by understanding the structural basis of receptor-ligand interactions.

Antimicrobial and Antitubercular Activity

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a new chemotype with anti-mycobacterial potential. A series of compounds based on this framework showed significant activity against Mycobacterium tuberculosis, highlighting the promise of this chemical class in developing new antitubercular agents (Pancholia et al., 2016).

Anticancer Research

Pyrazole and isoxazole derivatives have been synthesized and tested for their antibacterial and antifungal activities, with some showing promise as potential anticancer agents due to their ability to inhibit the growth of various cancer cell lines (Sanjeeva et al., 2022). This suggests that compounds with similar structural features could be explored further for their anticancer properties.

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel derivatives with pyrazole and piperazine components are crucial for expanding the chemical space in drug discovery. Such efforts include the development of new antibacterial and antifungal agents, demonstrating the versatility of these chemical scaffolds in generating biologically active molecules (Landage et al., 2019).

Mechanism of Action

While the mechanism of action for this specific compound is not mentioned, similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of one of the compounds .

Properties

IUPAC Name

(1-methylpyrazol-3-yl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2S/c1-23-5-4-13(22-23)15(26)24-6-8-25(9-7-24)16-21-12-3-2-11(10-14(12)28-16)27-17(18,19)20/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONCQKKWEHNRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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